Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a bromo(difluoro)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including bromination and difluoromethylation to introduce the bromo(difluoro)methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyridine ring and another aromatic or aliphatic group .
Scientific Research Applications
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine-containing molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromo(difluoro)methyl group can participate in electrophilic reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Another compound with a tert-butyl carbamate structure, but with different functional groups.
Tert-butyl N-(benzyloxy)carbamate: Similar in structure but with a benzyloxy group instead of the bromo(difluoro)methyl group.
Uniqueness
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is unique due to the presence of the bromo(difluoro)methyl group, which imparts distinct reactivity and properties compared to other tert-butyl carbamate derivatives. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
Properties
IUPAC Name |
tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYGHDQWQUPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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